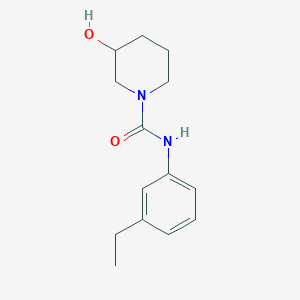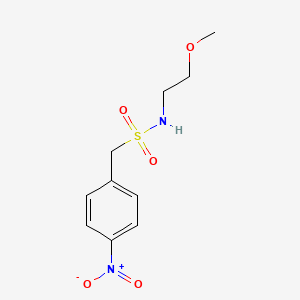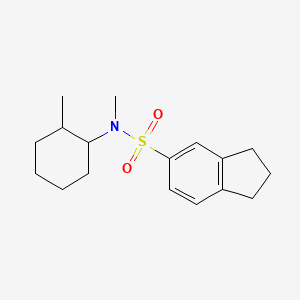
N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). It was first synthesized in 1987 by researchers at Hoechst AG in Germany. Since then, H-89 has been widely used in scientific research to study the role of PKA in various biological processes.
Mecanismo De Acción
N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide inhibits PKA activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which can have a wide range of downstream effects on cellular signaling pathways. N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide has been shown to be a highly specific inhibitor of PKA, with little or no effect on other protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide are complex and depend on the specific biological system being studied. In general, N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide has been shown to inhibit the activity of PKA, which can have a wide range of downstream effects on cellular signaling pathways. N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide has been used to study the role of PKA in processes such as cell proliferation, apoptosis, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide is its high specificity for PKA, which makes it a valuable tool for studying the function of this enzyme in living cells. However, N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide also has some limitations, including its relatively short half-life and potential off-target effects. Researchers must carefully control the concentration and duration of N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide treatment to ensure that the observed effects are due to PKA inhibition and not other factors.
Direcciones Futuras
There are many potential future directions for research involving N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide. One area of interest is the development of new PKA inhibitors with improved specificity and pharmacokinetic properties. Another area of interest is the use of N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide in combination with other inhibitors or drugs to study the interactions between different signaling pathways. Finally, N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide could be used to study the role of PKA in various disease processes, including cancer and neurological disorders.
Métodos De Síntesis
The synthesis of N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide involves several steps, starting with the reaction of 2,3-dihydro-1H-indene-5-sulfonamide with N-methylcyclohexylamine. This is followed by a series of chemical reactions that ultimately result in the formation of N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide. The synthesis of N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide has been used in a wide range of scientific research applications, including the study of cellular signaling pathways, the regulation of gene expression, and the role of PKA in various biological processes. N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide has been shown to inhibit PKA activity in a dose-dependent manner, making it a valuable tool for studying the function of PKA in living cells.
Propiedades
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c1-13-6-3-4-9-17(13)18(2)21(19,20)16-11-10-14-7-5-8-15(14)12-16/h10-13,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHSYEOFUCCNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

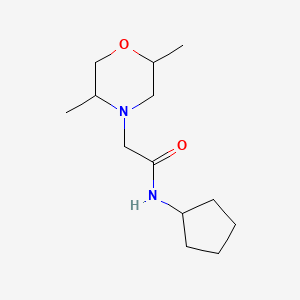
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
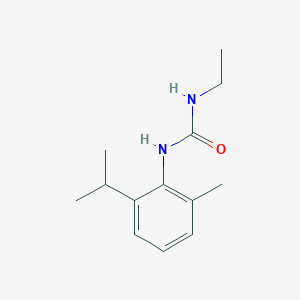
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)

![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)

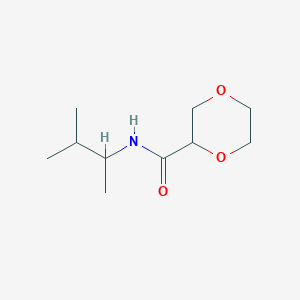
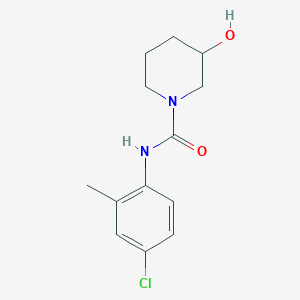

![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
